molecular formula C20H19ClN2O2 B11453913 2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide

Cat. No.: B11453913
M. Wt: 354.8 g/mol
InChI Key: TYERZGMXEKZKHV-UHFFFAOYSA-N
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Description

    2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide: , also known by its chemical formula , is a synthetic compound with interesting properties.

  • The compound features a quinoline ring system, a chlorophenoxy group, and a propanamide moiety. Its structure suggests potential biological activity.
  • Preparation Methods

    • One notable method for synthesizing this compound involves the reaction of 4-chlorophenol with 2-methylquinoline to form the chlorophenoxyquinoline intermediate.
    • Subsequently, the intermediate reacts with 2-methylpropanoyl chloride (or its equivalent) to yield the final product.
    • Industrial production methods may involve variations of this synthetic route, optimizing yields and scalability.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.

        Oxidation/Reduction: Depending on reaction conditions, the quinoline ring may undergo oxidation or reduction.

        Amide Hydrolysis: The propanamide functionality can be hydrolyzed under acidic or basic conditions.

    • Common reagents include base , acid , and oxidizing/reducing agents .
    • Major products include derivatives with modified substituents on the quinoline ring or amide group.
  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.

      Biology: Investigating its effects on cellular processes, such as apoptosis or enzyme inhibition.

      Industry: It may find applications in agrochemicals, dyes, or materials science.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets. For instance:

        Enzymes: It could inhibit or activate enzymes involved in metabolic pathways.

        Cell Signaling Pathways: Modulating cellular responses via receptor binding.

    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight its distinct features, such as the chlorophenoxy moiety and the specific quinoline substitution pattern.

    Properties

    Molecular Formula

    C20H19ClN2O2

    Molecular Weight

    354.8 g/mol

    IUPAC Name

    2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide

    InChI

    InChI=1S/C20H19ClN2O2/c1-13-7-8-14-5-4-6-17(18(14)22-13)23-19(24)20(2,3)25-16-11-9-15(21)10-12-16/h4-12H,1-3H3,(H,23,24)

    InChI Key

    TYERZGMXEKZKHV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=C(C=CC=C2NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C=C1

    Origin of Product

    United States

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